4-bromo-N-(pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQPFNDPPPKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
The reaction is typically conducted in anhydrous dichloromethane (DCM) or acetone under inert atmospheric conditions. A stoichiometric base, such as triethylamine (TEA) or pyridine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Key parameters include:
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Molar Ratios : A 1:1.2 molar ratio of 4-bromobenzoyl chloride to 2-aminopyridine ensures excess amine to maximize yield.
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Temperature : Reactions proceed efficiently at room temperature (20–25°C), though mild heating (40–50°C) may reduce reaction time.
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Workup : The product is isolated via filtration after quenching with ice-cold water, followed by recrystallization from ethanol or ethyl acetate to achieve >95% purity.
Table 1 : Optimization of Classical Amidation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 92 | 97 |
| Base | Triethylamine | 89 | 95 |
| Reaction Time | 4 hours | 90 | 96 |
Palladium-Catalyzed C-N Coupling
An alternative route employs palladium-catalyzed cross-coupling, ideal for substrates sensitive to harsh acidic conditions. This method forms the C-N bond directly between 4-bromobenzoic acid derivatives and 2-aminopyridine.
Catalytic System and Mechanism
The Buchwald-Hartwig amination protocol is utilized, requiring:
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Catalyst : Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃).
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Ligand : BINAP or Xantphos to stabilize the palladium center and facilitate oxidative addition.
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Base : Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) to deprotonate the amine.
Reactions are conducted in toluene or dioxane at 80–100°C for 12–24 hours, achieving yields up to 88%.
Table 2 : Palladium-Catalyzed Coupling Parameters
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophile | 4-Bromobenzoic acid |
| Amine | Nucleophile | 2-Aminopyridine |
| Solvent | Reaction Medium | Toluene |
Copper-Mediated Oxidative Amidation
A greener, one-pot synthesis adapted from the Royal Society of Chemistry involves oxidative coupling of 4-bromobenzaldehyde with 2-aminopyridine. This method uses copper(II) triflate (Cu(OTf)₂) and iodine (I₂) in aqueous micellar media.
Reaction Protocol
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Reagents : 4-Bromobenzaldehyde (1 equiv), 2-aminopyridine (1.5 equiv), Cu(OTf)₂ (5 mol%), I₂ (0.5 equiv), and sodium dodecyl sulfate (SDS) surfactant.
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Conditions : Stirring at 60°C for 24 hours in water, followed by extraction with ethyl acetate and column chromatography.
Industrial-Scale Production Considerations
Scalable synthesis necessitates:
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Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time from hours to minutes.
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Solvent Recovery Systems : Minimize waste in classical amidation by recycling DCM or acetone.
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Catalyst Recycling : Palladium recovery via filtration or ion-exchange resins to reduce costs.
Comparative Analysis of Methods
Table 3 : Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Amidation | Low cost, simplicity | Acidic byproducts | 90–95 |
| Palladium-Catalyzed | Broad substrate scope | High catalyst cost | 85–88 |
| Copper-Mediated | Aqueous, green chemistry | Longer reaction time | 85–90 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-deficient nature of the aromatic ring due to the amide and pyridine groups.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Methoxylation | NaOMe, CuI, DMF, 100°C, 12 h | 4-Methoxy-N-(pyridin-2-yl)benzamide | |
| Amination | NH₃, CuBr, DMSO, 120°C, 24 h | 4-Amino-N-(pyridin-2-yl)benzamide |
Key Findings :
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Sodium methoxide replaces bromine in the presence of a copper catalyst, yielding methoxy derivatives with moderate efficiency.
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Ammonia substitution requires elevated temperatures and polar aprotic solvents.
Cross-Coupling Reactions
The bromine atom serves as a leaving group in palladium-catalyzed coupling reactions, enabling the formation of biaryl structures.
Key Findings :
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Suzuki coupling with arylboronic acids produces biaryl derivatives in high yields .
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The Heck reaction introduces alkenyl groups, expanding applications in materials science .
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 24 h | 4-Bromobenzoic acid + 2-aminopyridine | |
| Basic Hydrolysis | NaOH (aq), EtOH, 80°C, 12 h | 4-Bromobenzoate salt + 2-aminopyridine |
Key Findings :
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Acidic hydrolysis cleaves the amide bond completely, yielding stoichiometric amounts of 4-bromobenzoic acid .
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Basic conditions require prolonged heating but avoid side reactions at the pyridine ring.
Reduction of the Amide Group
Strong reducing agents convert the amide to a methylene amine.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| LAH Reduction | LiAlH₄, THF, 0°C → reflux, 6 h | N-(Pyridin-2-yl)benzylamine |
Key Findings :
-
Lithium aluminum hydride (LAH) selectively reduces the amide to a benzylamine derivative without affecting the bromine substituent.
Electrophilic Substitution on the Pyridine Ring
The pyridine ring undergoes electrophilic substitution at the meta and para positions relative to the amide group.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 4-Bromo-N-(5-nitropyridin-2-yl)benzamide | |
| Sulfonation | SO₃, H₂SO₄, 50°C, 4 h | 4-Bromo-N-(5-sulfopyridin-2-yl)benzamide |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N-(pyridin-2-yl)benzamide is utilized as a building block in the synthesis of various pharmacologically active compounds. Its applications include:
- Antimycobacterial Activity : The compound exhibits significant inhibitory effects against Mycobacterium tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM, indicating its potential as an antitubercular agent.
Materials Science
In materials science, this compound serves as a precursor for developing novel materials with specific electronic or optical properties. Its bromine substituent can enhance material properties by facilitating certain chemical reactions.
Biological Studies
The compound acts as a probe in biological studies to investigate small molecule interactions with biological targets. It can disrupt essential cellular processes in bacteria, potentially through the inhibition of key metabolic pathways.
Antimycobacterial Activity Study
A study focusing on benzamide derivatives highlighted that this compound demonstrated superior activity against Mycobacterium tuberculosis compared to structurally similar compounds. The study emphasized the role of the bromine substituent in enhancing antimicrobial efficacy.
Mechanistic Studies
Further investigations revealed that this compound may inhibit key metabolic pathways in Mycobacterium tuberculosis, potentially interfering with enzyme functions critical for cell wall biosynthesis. Molecular docking studies have illustrated favorable binding interactions between this compound and target proteins involved in bacterial metabolism, providing insights into how structural modifications can optimize binding affinity and enhance biological activity .
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound Analogs
Impact of Substituent Position and Electronic Effects
- Nitro and methoxy groups () alter solubility and crystallinity, as seen in the asymmetric unit packing of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide .
Pyridine Modifications :
Heterocyclic Hybrid Systems
- Imidazo[1,2-a]pyridine and Thiazole Derivatives: Compounds like 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide () exhibit increased steric bulk, which may hinder binding to biological targets . Thiazole-containing analogs () show reduced antimalarial activity (IC₅₀ = 15.9 μM) compared to non-brominated thiazole derivatives (IC₅₀ = 1.0 μM), highlighting the trade-off between halogenation and efficacy .
Biological Activity
Overview
4-Bromo-N-(pyridin-2-yl)benzamide is an organic compound characterized by the molecular formula CHBrNO. It is a derivative of benzamide, where a bromine atom is substituted at the para position of the benzene ring, and a pyridin-2-yl group is attached to the nitrogen atom of the amide. This structural configuration contributes to its unique biological activities, particularly its potential as an antimicrobial agent against Mycobacterium tuberculosis.
The primary mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that this compound exhibits significant inhibitory effects on Mycobacterium tuberculosis H37Ra, with reported 50% inhibitory concentrations (IC) ranging from 1.35 to 2.18 μM. This level of potency suggests that it could be a valuable candidate for further development in antitubercular therapies.
Antimicrobial Properties
The compound has been shown to possess notable antimicrobial activity, particularly against strains of Mycobacterium tuberculosis. The effectiveness of this compound can be attributed to its ability to disrupt essential cellular processes in the bacteria, potentially through inhibition of enzymes involved in metabolic pathways critical for bacterial survival.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the structure enhances reactivity and may influence binding affinity to biological targets compared to other halogenated derivatives. For instance, compounds such as 4-methoxy-N-(pyridin-2-yl)benzamide and 4-chloro-N-(pyridin-2-yl)benzamide exhibit different biological profiles due to variations in their substituents, which affect their interactions with target proteins .
Comparative Analysis with Similar Compounds
| Compound Name | IC (μM) | Notable Features |
|---|---|---|
| This compound | 1.35 - 2.18 | Strong antitubercular activity |
| 4-Methoxy-N-(pyridin-2-yl)benzamide | Not specified | Lacks bromine; different SAR profile |
| 4-Chloro-N-(pyridin-2-yl)benzamide | Not specified | Chlorine substitution alters biological activity |
Case Studies and Research Findings
- Antimycobacterial Activity : In a study focusing on various benzamide derivatives, this compound was identified as having superior activity against Mycobacterium tuberculosis compared to structurally similar compounds. This study emphasized the importance of the bromine substituent in enhancing antimicrobial efficacy.
- Mechanistic Studies : Further investigations into the mode of action revealed that the compound may inhibit key metabolic pathways in Mycobacterium tuberculosis, potentially through interference with enzyme functions critical for cell wall biosynthesis .
- Molecular Docking Studies : Computational studies have supported experimental findings by illustrating favorable binding interactions between this compound and target proteins involved in bacterial metabolism. These studies provide insights into how structural modifications can optimize binding affinity and enhance biological activity .
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via amidation between ethyl 4-bromobenzoate and 2-aminopyridine. Key optimization factors include:
- Stoichiometry : Using excess 2-aminopyridine (2.0 equivalents) improves yield by driving the reaction to completion .
- Solvent and Temperature : Reactions in acetone or dichloromethane at room temperature (20–25°C) yield 81–95% purity .
- Workup : Isolation via TLC (Rf = 0.26 in n-hexane:ethyl acetate, 7:3) ensures purity validation .
Table 1 : Synthetic Conditions Comparison
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR (CDCl) identifies aromatic protons (δ 6.95–8.15 ppm) and methyl groups (δ 2.45–2.49 ppm) .
- GC-MS : Confirms molecular ion peaks (e.g., m/z 310 for M) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br: 1.89–1.91 Å) and torsion angles, critical for structural validation .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and pyridine ring vibrations .
Q. What methods are recommended for assessing the purity and identity of this compound post-synthesis?
- Methodological Answer :
- TLC : Monitor reaction progress using n-hexane:ethyl acetate (7:3) .
- Elemental Analysis : Validate C, H, N percentages against theoretical values .
- Melting Point : Compare observed (123–125°C) with literature values .
- Cross-Validation : Combine NMR, GC-MS, and X-ray data to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?
- Methodological Answer :
- Step 1 : Re-run spectra to rule out experimental errors (e.g., solvent impurities in NMR) .
- Step 2 : Use complementary techniques (e.g., IR for functional groups, X-ray for bond geometry) .
- Step 3 : Compare with literature: For example, crystallographic bond lengths (C-Br: 1.89 Å) should align with DFT-predicted values .
- Case Study : Discrepancies in pyridine ring torsion angles were resolved by re-refining SHELXL parameters .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, particularly with disordered substituents or twinned data?
- Methodological Answer :
- Disorder Handling : Use PART and EADP commands in SHELXL to model split positions for bromine or pyridine groups .
- Twinned Data : Apply TWIN/BASF commands with HKLF5 format for intensity integration .
- Validation Tools : Check R (< 0.05) and Flack parameter to ensure refinement robustness .
Q. How do structural modifications at the pyridine or benzamide rings influence the biological activity of derivatives?
- Methodological Answer :
- Pyridine Substitution : Introducing methyl groups at the pyridine 6-position enhances lipophilicity, improving membrane permeability (e.g., 4-bromo-3-fluoro derivative in ).
- Benzamide Halogenation : Bromine at the para position increases steric bulk, affecting target binding (see SAR in ).
- Table 2 : Activity Trends in Analogues
| Derivative | Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| 4-Bromo-3-fluoro | Fluorine at benzamide | Enhanced antibacterial potency | |
| Trifluoromethyl-pyridine | CF group | Improved metabolic stability |
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., bromine as leaving group) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds) to predict crystal packing effects on reactivity .
- Case Study : Calculated LUMO energy (-1.2 eV) aligns with observed reactivity in Suzuki couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

